Gypenosid XLIX
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Gypenosid XLIX hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Atherosklerose, akutem Lungenversagen und Sepsis untersucht
Industrie: Wird bei der Produktion von bioaktiven Verbindungen mit verbesserten pharmazeutischen Aktivitäten verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:
Sirt1/Nrf2-Signalweg: Hemmt die Aktivierung des NLRP3-Inflammasoms, reduziert Entzündungen und oxidativen Stress.
Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors (PPAR)-α: Hemmt Zytokin-induzierte Überexpression und Hyperaktivität des vaskulären Zell-Adhäsionsmoleküls 1 in menschlichen Endothelzellen.
Farnesoid X-Rezeptor (FXR)-Signalweg: Reguliert den Gallensäure- und Lipidstoffwechsel und verbessert die Leberfunktion bei nicht-alkoholischer Fettleberhepatitis.
Wirkmechanismus
Target of Action
Gypenoside XLIX, a dammarane-type glycoside, is a prominent component of G. pentaphyllum . It is a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator and is known to inhibit the activation of the NF-κB signaling pathway . It also targets the Sirt1/Nrf2 signaling pathway .
Mode of Action
Gypenoside XLIX interacts with its targets to bring about significant changes. It inhibits the activation of the NF-κB signaling pathway , which plays a crucial role in regulating immune response to infection. Moreover, it activates the Sirt1/Nrf2 signaling pathway, which is involved in cellular response to oxidative stress .
Biochemical Pathways
Gypenoside XLIX affects several biochemical pathways. It inhibits ROS levels and NLRP3 inflammasome, possibly mediated by the Sirt1/Nrf2 signaling pathway . It also suppresses mitochondrial pathway apoptosis and the Pink1/Parkin pathway of mitochondrial autophagy . These pathways are crucial for maintaining cellular homeostasis and responding to stress.
Pharmacokinetics
Gypenoside XLIX has been found to have very short half-lives in rats, with oral t1/2z of 1.4±0.2 h and 1.8±0.6 h, respectively, and low bioavailabilities (0.90% and 0.14%, respectively) . This suggests that the compound is rapidly metabolized and eliminated from the body, which could impact its bioavailability and efficacy.
Result of Action
The action of Gypenoside XLIX results in a range of molecular and cellular effects. It significantly alleviates pathological damage in mouse lung tissues and reduces the expression levels of inflammatory factors . Additionally, it significantly inhibits sepsis-induced lung cell apoptosis and excessive autophagy of mitochondria . These effects highlight the compound’s anti-inflammatory, antioxidative, and anti-apoptotic properties.
Action Environment
The action of Gypenoside XLIX can be influenced by various environmental factors. For instance, biotransformation reactions are mostly carried out at room temperature and in neutral environments, thereby reducing product decomposition, isomerization, racemization, and rearrangement reactions
Biochemische Analyse
Biochemical Properties
Gypenoside XLIX plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, Gypenoside XLIX activates the Sirt1/Nrf2 signaling pathway, which is essential for its anti-inflammatory and antioxidative effects . This interaction inhibits the NLRP3 inflammasome, reducing the production of reactive oxygen species (ROS) and inflammatory factors . Additionally, Gypenoside XLIX modulates the Pink1/Parkin pathway, which is involved in mitochondrial autophagy .
Cellular Effects
Gypenoside XLIX exerts significant effects on various cell types and cellular processes. In mouse lung epithelial cells, it alleviates pathological damage and reduces the expression levels of inflammatory factors . Gypenoside XLIX also inhibits ROS levels and the NLRP3 inflammasome, potentially mediated by the Sirt1/Nrf2 signaling pathway . Furthermore, it suppresses mitochondrial pathway apoptosis and the Pink1/Parkin pathway of mitochondrial autophagy, thereby protecting cells from apoptosis and excessive autophagy .
Molecular Mechanism
The molecular mechanism of Gypenoside XLIX involves several key pathways and interactions. It activates the Sirt1/Nrf2 signaling pathway, which enhances antioxidant enzyme levels and reduces ROS accumulation . This activation inhibits the NLRP3 inflammasome, a critical component in the inflammatory response . Additionally, Gypenoside XLIX modulates the Pink1/Parkin pathway, which regulates mitochondrial autophagy and apoptosis . These molecular interactions contribute to its anti-inflammatory, antioxidative, and cytoprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gypenoside XLIX change over time. Studies have shown that pretreatment with Gypenoside XLIX significantly alleviates pathological damage in mouse lung tissues and reduces inflammatory factor expression . The compound’s stability and degradation over time are crucial for its long-term effects on cellular function. Gypenoside XLIX has been observed to inhibit ROS levels and the NLRP3 inflammasome over extended periods, suggesting sustained anti-inflammatory and antioxidative effects .
Dosage Effects in Animal Models
The effects of Gypenoside XLIX vary with different dosages in animal models. In a mouse model of acute kidney injury, doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg were tested . The 50 mg/kg dose showed the greatest therapeutic efficacy, while the 100 mg/kg dose did not elicit any adverse effects . These findings suggest that Gypenoside XLIX has a wide therapeutic window and can be safely administered at higher doses without causing toxicity.
Metabolic Pathways
Gypenoside XLIX is involved in several metabolic pathways, including amino acid metabolism, carbohydrate metabolism, the tricarboxylic acid cycle, and lipid metabolism . It regulates the activity of various enzymes and cofactors, influencing metabolic flux and metabolite levels. Gypenoside XLIX has been shown to modulate the gut microbiota, which plays a crucial role in its metabolic effects . This modulation leads to changes in the levels of short-chain fatty acids and other metabolites, contributing to its therapeutic effects.
Transport and Distribution
Gypenoside XLIX is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with the peroxisome proliferator-activated receptor (PPAR)-α, which regulates its transport and distribution . This interaction influences the localization and accumulation of Gypenoside XLIX within cells, affecting its activity and function.
Subcellular Localization
The subcellular localization of Gypenoside XLIX is crucial for its activity and function. It is primarily localized in the mitochondria, where it exerts its effects on mitochondrial autophagy and apoptosis . Gypenoside XLIX also interacts with specific targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is essential for its cytoprotective and therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gypenoside XLIX can be synthesized through enzymatic biotransformation. A thermophilic glycoside hydrolase from Fervidobacterium pennivorans DSM9078 is used to transform gypenoside XLIX into gylongiposide I. This process involves the selective hydrolysis of the glucose moiety linked to the C21 position in gypenoside XLIX. The optimal reaction conditions include a pH of 6.0 and a temperature of 80°C for 4 hours .
Industrial Production Methods: Industrial production of gypenoside XLIX involves the extraction of Gynostemma pentaphyllum followed by purification processes. The extraction method typically includes ultrasonic extraction, concentration, and drying. The extracted solution is then heated in a water bath at 95°C to convert malonylgypenosides into corresponding gypenosides .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gypenosid XLIX durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die enzymatische Biotransformation von this compound zur Bildung von Gylongiposide I .
Vergleich Mit ähnlichen Verbindungen
Gypenosid XLIX wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Gylongiposide I: Ein Biotransformationsprodukt von this compound mit verstärkter antiviraler Aktivität gegen Enterovirus 71.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner selektiven Aktivierung des Sirt1/Nrf2-Signalwegs und seiner Fähigkeit, das NLRP3-Inflammasom zu hemmen, was es zu einem vielversprechenden Kandidaten für die Behandlung von entzündungsbedingten und mit oxidativem Stress verbundenen Erkrankungen macht .
Eigenschaften
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVCSJFNQWWDF-AZFNEDKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Gypenoside XLIX and where is it found?
A1: Gypenoside XLIX is a naturally occurring triterpenoid glycoside primarily found in the Gynostemma pentaphyllum plant. [, ]
Q2: How does Gypenoside XLIX exert its biological effects?
A2: Gypenoside XLIX has been shown to interact with various molecular targets. It acts as a positive allosteric modulator of the P2X7 receptor, influencing its sensitivity to ATP and downstream signaling. [] It also demonstrates an inhibitory effect on the IκBα/NF-κB signaling pathway, potentially by directly targeting IKKβ. [] Additionally, Gypenoside XLIX can activate the Sirt1/Nrf2 signaling pathway. []
Q3: What is the structural characterization of Gypenoside XLIX?
A3: While a specific molecular formula and weight aren't explicitly stated in the provided abstracts, structural elucidation reveals Gypenoside XLIX as 19-oxo-3β,20(S),21-trihydroxydammar-24-ene-3-O-([α-L-rhamnopyranosyl(1→2)][β-D-xylpyranosyl(1→3)])α-L-arabinopyranoside. [] Detailed spectroscopic data, including 1D and 2D NMR (HMQC, HMBC, COSY, TOCSY), alongside ESI-MS and IR data, are crucial for confirming its structure. [, ]
Q4: Can you elaborate on the Structure-Activity Relationship (SAR) of Gypenoside XLIX and related glycosides?
A4: Research suggests that the position and type of sugar groups attached to the triterpenoid scaffold significantly impact the positive allosteric modulator activity of Gypenoside XLIX on the P2X7 receptor. Monosaccharide attachments, like in ginsenoside-compound K, generally show higher activity than di- or trisaccharide glycosides. [] Additionally, the stereochemistry at carbon-20 is crucial, with 20(S) isomers displaying activity while 20(R) isomers are inactive. []
Q5: What is known about the pharmacokinetics of Gypenoside XLIX?
A5: Studies in rats indicate that Gypenoside XLIX has a short half-life (t1/2z) of 1.8 ± 0.6 hours after oral administration. Its oral bioavailability is relatively low at 0.14%. [] More detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion profiles, require further investigation.
Q6: What in vitro and in vivo models have been used to study Gypenoside XLIX?
A6: Various models have been employed to investigate the effects of Gypenoside XLIX. These include:
- Cell-based assays: Human embryonic kidney cells (HEK-293) stably expressing the human P2X7 receptor, [] human THP-1 monocytes, [] and PC12 cells (rat pheochromocytoma cells). []
- Animal models: Sprague-Dawley rats for pharmacokinetics and insulin resistance studies [, ], ApoE−/− mice for investigating atherosclerosis. []
Q7: What are the reported therapeutic benefits of Gypenoside XLIX?
A7: Preclinical studies suggest potential therapeutic benefits of Gypenoside XLIX in various conditions, including:
- Insulin Resistance: Gypenoside XLIX improved insulin sensitivity in a rat model of lipid-induced insulin resistance. []
- Atherosclerosis: It attenuated atherosclerotic development in ApoE−/− mice fed a high-fat choline diet. []
- Fatty Liver Disease: Gypenoside XLIX showed potential in mitigating fatty liver disease in in vitro models. []
- Viral Infections: Gypenoside XLIX and its biotransformed product, gylongiposide I, exhibited antiviral activity against Enterovirus 71 in vitro. []
Q8: What analytical methods are used to study Gypenoside XLIX?
A8: Several analytical techniques are employed for the characterization and quantification of Gypenoside XLIX, including:
- High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with diode-array detection or mass spectrometry. [, ]
- Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced separation and sensitivity compared to traditional HPLC. [, ]
- Mass Spectrometry (MS): Coupled with UPLC or HPLC, MS provides accurate identification and quantification, especially in complex biological matrices like plasma. [, , ]
- Solid-Phase Extraction (SPE): A common sample preparation technique to extract and purify Gypenoside XLIX from biological samples before analysis. []
Q9: Has the biotransformation of Gypenoside XLIX been explored?
A9: Yes, enzymatic biotransformation of Gypenoside XLIX into gylongiposide I using a thermophilic glycoside hydrolase from Fervidobacterium pennivorans has been reported. [] This transformation involves the selective removal of a glucose moiety and results in a product with potentially enhanced antiviral activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.